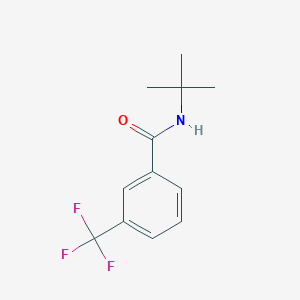

N-tert-butyl-3-(trifluoromethyl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Benzamide and its derivatives are a cornerstone in the fields of organic and medicinal chemistry. researchgate.netwalshmedicalmedia.com The benzamide scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and approved pharmaceuticals. researchgate.net These compounds are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. researchgate.netwalshmedicalmedia.com

The prevalence of the benzamide core stems from several key factors:

Synthetic Accessibility : The amide bond is fundamental to countless biological processes, and robust methods for its formation make benzamides useful and accessible building blocks in organic synthesis. researchgate.netresearchgate.net

Structural Rigidity and Versatility : The planar nature of the amide group and the aromatic ring provides a degree of conformational rigidity, which can be advantageous for binding to biological targets. The benzene (B151609) ring and the amide nitrogen can be readily substituted, allowing for systematic modification to explore structure-activity relationships (SAR).

Biological Interactions : The amide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors like proteins and enzymes. researchgate.net

Due to these features, benzamides continue to be a subject of extensive research and are integral to the development of new therapeutic agents. researchgate.netresearchgate.net

Rationale for Research on N-tert-butyl-3-(trifluoromethyl)benzamide and its Derivatives

Research into this compound is driven by a strategic approach in medicinal chemistry that involves combining well-characterized functional groups to create novel molecules with potentially superior properties. The rationale is built upon the individual contributions of its core components: the benzamide scaffold, the trifluoromethyl group, and the tert-butyl group.

Structural Features and their Influence on Research Trajectories

The specific substituents on the benzamide core—the trifluoromethyl and tert-butyl groups—are not arbitrary additions. They are chosen for their known abilities to modulate a molecule's behavior in a biological system.

The trifluoromethyl (-CF₃) group is one of the most important and widely used fluorinated moieties in medicinal chemistry. mdpi.combohrium.com Its incorporation into a molecule is a key strategy for fine-tuning physicochemical characteristics and improving biological activity. mdpi.comnih.gov

Key properties imparted by the -CF₃ group include:

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by oxidative enzymes. mdpi.com This can increase a drug's half-life. mdpi.com

Enhanced Lipophilicity : The -CF₃ group increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes. mdpi.com

Bioisosterism : Due to its size, the -CF₃ group is often used as a bioisostere—a substituent with similar physical or chemical properties—for other groups like chlorine or methyl. wikipedia.org

Modulation of Electronic Properties : As a powerful electron-withdrawing group, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with its biological target. mdpi.comwikipedia.org

Table 1: Comparison of Physicochemical Properties of the Trifluoromethyl Group

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chlorine (-Cl) |

|---|---|---|---|

| Hansch Lipophilicity (π) | +0.88 mdpi.com | +0.56 | +0.71 |

| Van der Waals Radius (Å) | ~2.2 | ~2.0 | ~1.8 |

| Electronic Effect | Strong electron-withdrawing mdpi.com | Weak electron-donating | Weak electron-withdrawing |

| Metabolic Stability | High mdpi.com | Prone to oxidation | Generally stable |

This table is generated based on data from the provided search results.

Significance of the tert-Butyl Group in Molecular Design and Interactions

The tert-butyl group (-C(CH₃)₃) is another common motif in chemistry, valued for its distinct steric and electronic properties. hyphadiscovery.comresearchgate.net

Key features of the tert-butyl group include:

Steric Bulk : It is one of the most sterically demanding substituents, often used to provide a "steric shield." hyphadiscovery.comresearchgate.net This bulk can lock a molecule into a specific conformation or protect adjacent, more reactive functional groups from unwanted chemical or metabolic reactions. hyphadiscovery.comresearchgate.net

Lipophilicity : The four carbon atoms make the tert-butyl group highly lipophilic, which can enhance binding to hydrophobic pockets in receptors or increase membrane permeability. researchgate.netacs.org

Metabolic Considerations : While its bulk can offer protection, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation of one of the methyl groups by cytochrome P450 enzymes. hyphadiscovery.com

Increased Specificity : The defined size and shape of the group can increase a molecule's binding specificity for its intended target. hyphadiscovery.com

Table 2: Influence of the tert-Butyl Group on Molecular Properties

| Feature | Description | Impact in Molecular Design |

|---|---|---|

| Structure | Quaternary carbon bonded to three methyl groups. | Provides significant steric hindrance. researchgate.net |

| Lipophilicity | High, due to its hydrocarbon nature. | Increases solubility in nonpolar environments and can enhance membrane crossing. researchgate.netacs.org |

| Stability | Can act as a steric shield to protect other parts of the molecule. hyphadiscovery.com | Increases the chemical and metabolic stability of adjacent functional groups. hyphadiscovery.com |

| Metabolism | Can undergo hydroxylation by CYP enzymes. hyphadiscovery.com | Can be a metabolic soft spot, but this is context-dependent. hyphadiscovery.com |

This table is generated based on data from the provided search results.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYOHEVXEOPFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431219 | |

| Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340136-34-7 | |

| Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Approaches for N-tert-butyl Amide Synthesis

The formation of N-tert-butyl amides is a common transformation in organic chemistry, with several reliable methods available.

The Ritter reaction is a cornerstone method for synthesizing N-substituted amides. wikipedia.org It involves the reaction of a nitrile with a source of a stable carbocation, such as that derived from a tertiary alcohol or alkene, in the presence of a strong acid. wikipedia.orgopenochem.org The reaction proceeds through the electrophilic addition of the carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired N-alkyl amide. wikipedia.org

For the synthesis of N-tert-butyl amides, common sources of the tert-butyl cation include isobutylene (B52900), tert-butanol (B103910), and tert-butyl acetate (B1210297). acs.org While effective, the use of isobutylene gas presents handling challenges due to its high flammability, and tert-butanol can be inconvenient due to its melting point near room temperature. acs.org An optimized and more scalable procedure utilizes tert-butyl acetate as the tert-butyl source in the presence of sulfuric acid and acetic acid, which offers a safer and more practical alternative. acs.org This method has proven effective for a wide range of aromatic and alkyl nitriles. acs.org The reaction is typically initiated by generating the tert-butyl cation in the presence of a strong acid, which then reacts with the nitrile.

| tert-Butyl Source | Acid Catalyst | Key Considerations | Reference |

|---|---|---|---|

| Isobutylene | Strong acids (e.g., H₂SO₄) | Highly flammable gas, potential for exothermic events. | acs.org |

| tert-Butanol | Strong acids (e.g., H₂SO₄) | Melting point (26 °C) can lead to a semisolid at room temperature. | acs.org |

| tert-Butyl Acetate | Sulfuric acid | Scalable, easier to handle, but can cause uncontrolled gas evolution without optimization. | acs.org |

Catalytic methods provide an efficient alternative for the synthesis of N-tert-butyl amides. Copper(II) triflate (Cu(OTf)₂) has emerged as a highly stable and effective catalyst for a modified Ritter-type reaction. researchgate.net This approach involves the reaction of various nitriles (including aryl, alkyl, and benzyl (B1604629) nitriles) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under solvent-free conditions at room temperature. researchgate.net The Cu(OTf)₂ catalyst facilitates the formation of the N-tert-butyl amide in excellent yields. researchgate.net This method is notable for its mild conditions and high efficiency. researchgate.net Other Lewis acids, such as iron(III) perchlorate (B79767) (Fe(ClO₄)₃·xH₂O) and zinc perchlorate (Zn(ClO₄)₂·6H₂O), have also been reported to catalyze the reaction between nitriles and sources like (Boc)₂O or tert-butyl benzoate (B1203000). researchgate.net

| Catalyst | Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Nitrile, di-tert-butyl dicarbonate | Solvent-free, room temperature | Highly stable and efficient catalyst, excellent yields. | researchgate.net |

| Fe(ClO₄)₃·xH₂O | Nitrile, di-tert-butyl dicarbonate | Solvent-free, room temperature | Effective and available catalyst. | researchgate.net |

| Zn(ClO₄)₂·6H₂O | Nitrile, tert-butyl benzoate | Solvent-free, 50 °C | Good to excellent yields, short reaction times for aryl nitriles. | researchgate.net |

Synthesis of Trifluoromethyl-Substituted Benzamides

The introduction of a trifluoromethyl group onto the benzamide (B126) core is a key step, and various synthetic strategies can achieve this.

A common route to benzamides is the hydrolysis of the corresponding benzonitrile. google.comresearchgate.net For the synthesis of 3-(trifluoromethyl)benzamide (B157546), the starting material would be 3-(trifluoromethyl)benzonitrile. The hydrolysis can be performed under acidic or basic conditions. For instance, alkaline hydrolysis of 2-(trifluoromethyl)benzonitrile (B1294956) is a known method to produce 2-(trifluoromethyl)benzoic acid, which can then be converted to the amide. google.com This general principle is applicable to the 3-substituted isomer as well.

Direct functionalization of a trifluoromethyl-substituted benzene (B151609) ring is another powerful approach. This can involve C-H activation and coupling reactions. For example, iridium(III)-catalyzed C-H carbenoid functionalization of benzamides has been developed to synthesize isoquinolinedione derivatives, demonstrating a modern approach to modifying the aromatic ring of a pre-formed benzamide. nih.gov While not a direct synthesis of the target molecule, this illustrates the principle of functionalizing the trifluoromethylphenyl moiety. A more direct route involves the reaction of o-iodobenzamide with a trifluoromethyl source like cuprous trifluoromethyl to install the CF₃ group. google.com

Amide Bond Formation Techniques for Benzamide Synthesis

The final and crucial step in many synthetic routes is the formation of the amide bond itself, typically by coupling a carboxylic acid derivative with an amine.

The most traditional and widely used method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salt-based reagents like HATU and HBTU.

Another classic approach is the reaction of an acyl halide, such as 3-(trifluoromethyl)benzoyl chloride, with an amine, in this case, tert-butylamine. This reaction is generally high-yielding but can be vigorous.

More recent, greener approaches aim to avoid traditional coupling reagents. One such method involves the one-pot conversion of a carboxylic acid to a thioester, which then reacts with an amine to form the amide bond. nih.gov This nature-inspired method is efficient and reduces waste. nih.gov

Condensation Reactions with Coupling Reagents

The most direct and widely practiced method for synthesizing N-tert-butyl-3-(trifluoromethyl)benzamide is the condensation reaction between 3-(trifluoromethyl)benzoic acid and tert-butylamine. This reaction necessitates the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. hepatochem.com This activation is typically accomplished using a variety of coupling reagents. acs.org

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester or an acid anhydride. acs.orgiris-biotech.de This intermediate is then susceptible to attack by the amine, forming the stable amide bond and releasing a byproduct derived from the coupling reagent. hepatochem.com The choice of coupling reagent is crucial and can influence reaction time, yield, and the suppression of side reactions like racemization in chiral substrates. hepatochem.comiris-biotech.de

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. iris-biotech.denih.gov Other classes of reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), are known for their high reactivity and ability to minimize racemization. hepatochem.comiris-biotech.depeptide.compeptide.com

Interactive Table 1: Common Coupling Reagents in Amide Synthesis

| Reagent Class | Example(s) | Activating Principle | Key Characteristics |

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate | Widely used; EDC byproducts are water-soluble, simplifying purification. acs.orgiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester | Highly effective, especially for sterically hindered substrates. peptide.comuni-kiel.de |

| Aminium/Uronium Salts | HATU, HBTU | Forms an active ester | Fast reaction times and low racemization; HATU is highly reactive. iris-biotech.depeptide.compeptide.com |

| Imidazolium | CDI | Forms an acylimidazolide intermediate | Useful for forming amides under mild conditions. acs.orgpeptide.com |

| Mixed Anhydrides | T3P, PivCl | Forms a mixed anhydride | Reagents are often cost-effective for large-scale synthesis. acs.org |

Multi-step Synthetic Routes for Complex Analogues

The this compound scaffold can serve as a building block for the synthesis of more complex molecules. In these multi-step sequences, the benzamide moiety is typically introduced and then carried through subsequent reaction steps to build the final, more intricate structure.

An illustrative example involves the synthesis of N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide. In this route, a precursor containing the 3-(trifluoromethyl)benzamide group is reacted with other complex fragments. The synthesis demonstrates how the core benzamide structure is maintained while new functionalities are added in a stepwise fashion.

Modern approaches to multi-step synthesis increasingly utilize flow chemistry. syrris.jp This technique involves passing reactants through columns containing immobilized reagents and catalysts, allowing for a continuous sequence of reactions. syrris.jp This method offers benefits such as improved safety, scalability, and purification, as intermediates can be generated and immediately used in the next step without isolation. syrris.jp Such a paradigm could be applied to construct complex analogues of this compound by linking several synthetic transformations into a single, continuous operation. syrris.jp

Interactive Table 2: Representative Multi-Step Synthesis of a Complex Analogue

| Step | Reactants | Reagents/Conditions | Product Functionality |

| 1 | N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride | 4-hydroxy-4-(pyridin-2-yl)cyclohexanone, Sodium triacetoxyborohydride | Reductive amination to link cyclohexyl rings |

| 2 | Crude product from Step 1 | Saturated sodium bicarbonate | Workup and neutralization |

| 3 | Crude product from Step 2 | Silica gel chromatography | Purification of the final complex analogue |

Palladium-Catalyzed Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and modern alternative for forming the C-N bond in benzamides. These methods often exhibit high functional group tolerance and can be performed under mild conditions. nih.govacs.org

One prominent approach is the palladium-catalyzed amination of aryl halides (a type of Buchwald-Hartwig amination). escholarship.orgresearchgate.netnih.gov In the context of this compound synthesis, this would involve coupling an aryl halide, such as 3-bromo- (B131339) or 3-chloro-1-(trifluoromethyl)benzene, with tert-butylamine. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. escholarship.orgresearchgate.net The ligand is critical for the reaction's success, with bulky and electron-rich dialkylbiaryl phosphines often providing the highest activity, especially for less reactive aryl chlorides. researchgate.net

Another innovative palladium-catalyzed route involves the coupling of aryl halides with isocyanides. nih.govacs.org This method avoids the direct use of an amine in the coupling step. The reaction proceeds through the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the isocyanide. Subsequent hydrolysis of the resulting intermediate yields the desired amide. acs.org This process is advantageous as it avoids the use of potentially toxic reagents like carbon monoxide. acs.org

Interactive Table 3: Palladium-Catalyzed Methods for Benzamide Synthesis

| Method | Key Reactants | Typical Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd(0) or Pd(II) source + Phosphine ligand (e.g., KPhos, biaryl phosphines) | Widely applicable for various aryl halides and amines; high selectivity. escholarship.orgresearchgate.netnih.gov |

| Isocyanide Coupling | Aryl halide, Isocyanide | Pd(0) source + Base | Forms a C-C bond followed by rearrangement/hydrolysis to the amide. nih.govacs.org |

| Carbonylative Amination | Aryl halide, Amine, Carbon Monoxide (CO) | Pd catalyst | Incorporates a carbonyl group from CO gas; use of toxic CO is a drawback. acs.org |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These considerations are increasingly being applied to the synthesis of benzamides.

Key strategies in green benzamide synthesis include performing reactions under solvent-free conditions, which minimizes waste and simplifies product isolation. tandfonline.comtandfonline.com For instance, the direct N-benzoylation of amines has been achieved with good yields by simply stirring the amine with an acylating agent like vinyl benzoate at room temperature without any solvent. tandfonline.com

Another green approach involves the use of heterogeneous or reusable catalysts. Boric acid has been demonstrated as a simple, effective, and recyclable catalyst for the direct amidation of benzoic acids. sciepub.com Similarly, a solid acid catalyst prepared by immobilizing a Lewis acidic ionic liquid on diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering advantages like short reaction times, high yields, and catalyst reusability. researchgate.net The use of ultrasound or microwave irradiation as an energy source, instead of conventional heating, can also contribute to a greener process by reducing reaction times and energy consumption. chemmethod.comresearchgate.net

Interactive Table 4: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Approach | Green Chemistry Approach |

| Solvent | Often uses organic solvents (e.g., DMF, THF) acs.org | Solvent-free or uses benign solvents (e.g., water, ethanol). tandfonline.comtandfonline.com |

| Catalyst | Stoichiometric coupling reagents (e.g., EDC, HATU). nih.gov | Catalytic amounts of reusable catalysts (e.g., boric acid, immobilized Lewis acids). sciepub.comresearchgate.net |

| Energy | Conventional heating, often for extended periods. | Alternative energy sources like ultrasound or microwaves to reduce time and energy. researchgate.net |

| Byproducts | Generates significant waste from coupling reagents (e.g., dicyclohexylurea). iris-biotech.de | Aims for higher atom economy with minimal, non-toxic byproducts. sciepub.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

The ¹H NMR spectrum of N-tert-butyl-3-(trifluoromethyl)benzamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, containing nine chemically equivalent protons, is expected to produce a sharp singlet. The proton attached to the amide nitrogen typically appears as a broad singlet, its chemical shift and broadness influenced by factors like solvent and concentration. The protons on the aromatic ring will present as a more complex series of multiplets in the downfield region due to spin-spin coupling and the electronic influence of the trifluoromethyl and amide substituents.

Based on data from analogous compounds like N-(tert-butyl)benzamide rsc.orgrsc.org, the expected chemical shifts are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic protons (Ar-H) | 7.5 - 8.2 | Multiplet (m) |

| Amide proton (N-H) | ~6.0 - 8.0 | Broad Singlet (br s) |

| tert-Butyl protons (-C(CH₃)₃) | ~1.47 | Singlet (s) |

Table 1: Predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbon of the trifluoromethyl group. The trifluoromethyl group's carbon signal often appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

Predicted chemical shifts, based on related structures such as N-(tert-butyl)benzamide rsc.orgrsc.org, are compiled in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~166 | |

| Aromatic C-CF₃ | ~131 | Quartet (q) due to C-F coupling |

| Aromatic CH | ~123 - 135 | |

| Trifluoromethyl (CF₃) | ~124 | Quartet (q) due to ¹JCF coupling |

| tert-Butyl (quaternary C) | ~52 | |

| tert-Butyl (methyl C) | ~29 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine-containing compounds. For this compound, this method is used to characterize the trifluoromethyl (-CF₃) group. This group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the -CF₃ group is a sensitive probe of its electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). nih.govnih.gov The delocalized electron density of the aromatic system can influence the shielding of the fluorine nuclei. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and trifluoromethyl groups. Key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), and the C-F stretches. Data from similar secondary amides like N-(tert-butyl)benzamide provide reference points for these assignments. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3330 |

| Amide (C=O) | Stretching (Amide I) | ~1640 - 1650 |

| Amide (N-H) | Bending (Amide II) | ~1540 |

| Trifluoromethyl (C-F) | Stretching | ~1350 - 1120 (multiple bands) |

| Aromatic Ring (C=C) | Stretching | ~1600, ~1450 |

Table 3: Predicted characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (Molecular Formula: C₁₂H₁₄F₃NO), the exact mass is 245.1027 g/mol . The molecular ion peak [M]⁺• would be observed at m/z 245. The fragmentation is dictated by the stability of the resulting ions. Key fragmentation pathways for amides include cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. The presence of the stable tert-butyl group leads to a characteristic fragmentation pattern.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable [M-15]⁺ ion at m/z 230.

Formation of tert-butyl cation: Cleavage of the N-C(CH₃)₃ bond to form the highly stable tert-butyl cation at m/z 57, which is often an intense peak.

Formation of acylium ion: Cleavage of the carbonyl-nitrogen bond can generate the 3-(trifluoromethyl)benzoyl cation at m/z 173.

| m/z | Predicted Fragment Ion | Fragment Lost |

| 245 | [C₁₂H₁₄F₃NO]⁺• | (Molecular Ion) |

| 230 | [M - CH₃]⁺ | •CH₃ |

| 173 | [C₈H₄F₃O]⁺ | •NHC(CH₃)₃ |

| 57 | [C(CH₃)₃]⁺ | •N(H)COC₆H₄CF₃ |

Table 4: Predicted major fragments in the mass spectrum of this compound.

X-ray Diffraction Techniques for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed, analysis of related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, allows for well-founded predictions. nih.gov

Single-Crystal X-ray Diffraction

No publicly accessible single-crystal X-ray diffraction data for this compound could be located. This type of analysis is fundamental for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal lattice. Without such a study, critical crystallographic information remains unknown.

Consequently, a data table for its crystallographic parameters cannot be generated. Typically, this would include details such as:

Crystal System

Space Group

Unit Cell Dimensions (a, b, c, α, β, γ)

Volume (V)

Molecules per unit cell (Z)

Calculated Density

The absence of this data precludes any detailed discussion of the compound's molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the solid state.

X-Ray Powder Diffraction for Polymorphism Analysis

There is no available research focused on the X-ray Powder Diffraction (XRPD) analysis of this compound. XRPD is a key technique for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.

As no studies on the polymorphism of this compound have been published, there is no information regarding:

The existence of different polymorphic forms.

The characteristic XRPD patterns for any potential polymorphs.

The conditions under which different forms might be produced.

Therefore, a data table comparing diffraction peaks for different polymorphs cannot be created.

Thermal Analysis for Phase Transitions

No published thermal analysis data, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), is available for this compound. Thermal analysis methods are crucial for identifying and characterizing phase transitions like melting, crystallization, and solid-solid transitions.

Without DSC or other thermal analysis studies, key thermal properties are undetermined. A data table for the thermal transitions of this compound cannot be compiled. Such a table would typically present:

Onset Temperature (°C)

Peak Temperature (°C)

Enthalpy of Fusion (ΔHfus, J/g)

Description of Transition (e.g., Melting, Crystallization)

The lack of this information means that the melting point, thermal stability, and any potential phase transitions of this compound have not been experimentally documented in the scientific literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. For N-tert-butyl-3-(trifluoromethyl)benzamide, DFT calculations would provide fundamental insights into its behavior at a molecular level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=O, C-N, N-H, C-CF₃). These values help in understanding the bond order and strength. |

| Bond Angles (°) | Calculated angles between three connected atoms (e.g., O=C-N, C-N-C). These define the local geometry around each atom. |

| Dihedral Angles (°) | Calculated rotational angles between four connected atoms. This is critical for defining the molecule's overall conformation, such as the twist between the phenyl ring and the amide plane. |

| Minimum Energy (Hartree) | The total electronic energy of the optimized, most stable conformation of the molecule. |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

The analysis helps in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic frequencies would include the C=O stretching of the amide group, N-H stretching and bending, C-F stretching modes of the trifluoromethyl group, and various vibrations associated with the aromatic ring. The theoretical spectrum provides a valuable reference for experimental characterization.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching vibration of the nitrogen-hydrogen bond in the amide group. |

| C=O Stretch (Amide I) | 1650-1700 | Stretching vibration of the carbonyl double bond, a strong and characteristic amide band. |

| C-F Stretches | 1100-1350 | Stretching vibrations associated with the carbon-fluorine bonds of the CF₃ group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. HOMO acts as an electron donor, while LUMO acts as an electron acceptor.

The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be located primarily on the benzamide (B126) moiety, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., around the amide hydrogen).

Green: Regions of neutral potential.

For this compound, the MEP map would highlight the electronegative oxygen atom as a site of high negative potential and the amide hydrogen as a site of high positive potential, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Chemical Reactivity and Charge Transfer Properties

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors provide a quantitative basis for the predictions made from FMO and MEP analyses.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of a molecule to attract electrons to itself. |

These parameters would collectively define the reactivity profile of this compound, indicating its stability and potential for electronic transitions and charge transfer.

Intermolecular Interactions and Crystal Packing Analysis

Should a crystal structure for this compound be determined, a detailed analysis of its crystal packing can be performed. This analysis reveals the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces. In solid-state this compound, the primary intermolecular interaction would be the N-H···O hydrogen bond between the amide groups of adjacent molecules, likely forming chains or dimers.

Hydrogen Bonding Networks

While specific studies on the hydrogen bonding networks of this compound are not extensively detailed in the available literature, analysis of closely related benzamide structures provides a predictive framework for its intermolecular interactions. In crystalline solids of similar molecules, the absence of strong hydrogen bond donors often leads to a crystal packing stabilized by a cooperative interplay of weak C-H···O=C, C-H···π, and C(sp2)/(sp3)-H···F-C(sp3) hydrogen bonds. researchgate.net For instance, in the crystal structure of N-tert-butyl-3-mesitylpropanamide, a related compound, the crystal packing is stabilized by an intermolecular N-H⋯O hydrogen bond, which links the molecules into chains. nih.gov It is also important to consider that for related N-methyl-N-phenylbenzamides, intramolecular C–H···O=C hydrogen bonds have been observed. researchgate.net Given the structure of this compound, with its amide proton, aromatic rings, and trifluoromethyl group, a complex network of such weak hydrogen bonds likely governs its solid-state architecture.

| Potential Hydrogen Bond Type | Donor | Acceptor | Significance |

| N-H···O=C | Amide N-H | Carbonyl Oxygen | Primary intermolecular linkage in amides |

| C-H···O=C | Aromatic/Alkyl C-H | Carbonyl Oxygen | Stabilizes crystal packing |

| C-H···π | Aromatic/Alkyl C-H | Aromatic Ring | Contributes to molecular stacking |

| C-H···F-C | Aromatic/Alkyl C-H | Fluorine | Can influence conformation and packing |

PIXEL Method for Interaction Energy Evaluation

The PIXEL method is a computational approach used to calculate and partition intermolecular interaction energies into their constituent coulombic, polarization, dispersion, and repulsion components. This method has been effectively applied to trifluoromethyl-substituted N-methyl-N-phenylbenzamides to provide quantitative insights into their crystal packing. researchgate.net In these studies, the total interaction energies for various molecular pairs were calculated, revealing the contributions of different types of weak interactions. For example, the interaction energy for specific molecular pairs connected via weak C(sp2)–H···F–C(sp3) hydrogen bonds was quantified. researchgate.net Although data for this compound is not directly available, the PIXEL method would be a valuable tool to dissect its interaction energies, especially in distinguishing the energetic contributions of the various hydrogen bonds and other non-covalent interactions that stabilize its crystal lattice.

Below is a representative table illustrating the type of data obtained from PIXEL calculations on related benzamides.

| Molecular Pair | Interaction Type | Coulombic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |

| Pair I | C-H···O and C-H···π | -3.9 | -1.5 | -6.8 | 9.0 | -3.2 |

| Pair II | C-H···F | -1.2 | -0.4 | -2.1 | 2.6 | -1.1 |

| Pair III | π···π stacking | -2.5 | -1.1 | -5.5 | 6.5 | -2.6 |

Note: The data in this table is illustrative and based on findings for related trifluoromethyl-substituted benzamides. researchgate.net

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein. Benzamide derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. scialert.netresearchgate.net For example, benzamide analogues have been docked against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated target for antimalarial drugs. scialert.netresearchgate.net In such studies, the binding site residues are identified, and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed. scialert.netresearchgate.net

A study on nitro benzamide derivatives used molecular docking to investigate their anti-inflammatory activity by targeting the iNOS enzyme. researchgate.net The results indicated that the number and position of nitro groups influenced the binding efficiency. researchgate.net Similarly, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) has been identified as a trace amine-associated receptor isoform 1 (TAAR1) antagonist, and its binding interactions are crucial for its activity. nih.gov For this compound, molecular docking could be employed to predict its binding to various protein targets, with the trifluoromethyl group potentially enhancing lipophilicity and the amide group participating in key hydrogen bonding interactions within a binding pocket.

| Target Protein | Therapeutic Area | Key Interacting Residues (Example) | Predicted Binding Energy (Example) |

| PfDHODH | Antimalarial | HIS185, TYR528 | -4.82 kcal/mol |

| iNOS | Anti-inflammatory | (Not specified) | (Not specified) |

| TAAR1 | Neurological | (Not specified) | (Not specified) |

Note: The data is based on studies of various benzamide derivatives and is for illustrative purposes. scialert.netresearchgate.netresearchgate.netnih.gov

Computational Studies on Catalytic Activity and Ligand Electronic Effects

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the catalytic activity of benzamide derivatives. A notable example is the use of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) as a catalyst in asymmetric nitro-Michael reactions. nih.gov DFT calculations were performed to elucidate the mechanism and account for the high catalytic activity observed. nih.gov These studies can model transition states and reaction pathways, providing insights that are difficult to obtain experimentally.

Structure Activity Relationship Sar Investigations

Influence of tert-Butyl and Trifluoromethyl Substituents on Biological Activity

The N-tert-butyl and the 3-(trifluoromethyl)phenyl moieties are defining features of N-tert-butyl-3-(trifluoromethyl)benzamide, and their individual and combined contributions to the compound's biological profile are significant. The tert-butyl group, a bulky and lipophilic substituent, is a common motif in drug design. nih.govyoutube.com Its primary role is often to act as a steric shield, which can enhance the metabolic stability of a compound by hindering enzymatic degradation. scirp.org The inclusion of a tert-butyl group can also confer a potency enhancement in certain biological targets. scirp.org For instance, in some compounds, the tert-butylcarboxamide moiety is known to favorably occupy specific subsites within receptor binding pockets. scirp.org However, this group is also susceptible to metabolism by cytochrome P450 enzymes, which can lead to hydroxylation and further oxidation. scirp.org

The trifluoromethyl (CF3) group, positioned on the benzamide (B126) ring, is a strongly electron-withdrawing and highly lipophilic substituent. researchgate.net The introduction of fluorine atoms, and particularly the CF3 group, can significantly modulate several key properties of a drug candidate, including its metabolic stability, membrane permeability, and binding affinity. researchgate.net The C-F bond is exceptionally strong and resistant to metabolic cleavage, and the electron-withdrawing nature of the CF3 group can reduce the potential for oxidative metabolism of the aromatic ring. nih.gov In some instances, the trifluoromethyl group has been shown to increase the potency of compounds by engaging in multipolar interactions with carbonyl groups in the target protein. researchgate.net Studies on related benzamide analogs have shown that the replacement of a methyl group with a trifluoromethyl group, which are of similar size but have opposing electronic effects, can result in a loss of binding affinity, highlighting the importance of the electronic properties of this substituent. acs.org Conversely, in other molecular scaffolds, the introduction of a trifluoromethyl group has led to a significant enhancement of biological activity compared to their non-fluorinated counterparts. researchgate.net The pentafluorosulfanyl (SF5) group has been explored as a bioisosteric replacement for the trifluoromethyl group, often resulting in ligands with higher lipophilicity and, in some cases, equivalent or slightly higher receptor affinity. mdpi.com

Stereochemical Considerations in Activity Profiles

While this compound itself does not possess a chiral center, stereochemistry can become a critical factor in the biological activity of its analogs or derivatives where chiral centers are introduced. The spatial arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, which are themselves chiral.

In studies of related compounds, the introduction of stereocenters has demonstrated significant effects on biological activity. For example, research on chiral 3-Br-acivicin isomers and their derivatives revealed that stereochemistry significantly impacts their antimalarial activity. researchgate.net In this case, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism may be responsible for the enhanced biological effect. researchgate.net This highlights that even for derivatives of a non-chiral parent compound, the introduction of chirality can lead to differential interactions with transporters or targets. researchgate.net

Furthermore, in a series of tris-benzamides, the trans geometry of a phenyl group relative to the tris-benzamide core was found to be crucial for protein interaction, with the cis-isomer showing almost no binding. nih.gov This underscores the importance of the three-dimensional orientation of substituents for effective binding. Similarly, in a study of isoindoline (B1297411) inhibitors, the inversion of a stereocenter at the ethylnaphthylamine moiety completely abolished the inhibitory activity. acs.org

These examples from related compound classes strongly suggest that if chiral centers were to be introduced into the this compound scaffold, for instance, by modification of the tert-butyl group or the benzamide core, the resulting stereoisomers would likely exhibit different biological activity profiles. The specific stereochemistry would likely dictate the optimal fit within a receptor or enzyme active site, influencing binding affinity and functional response.

Impact of Benzamide Core Modifications

The benzamide core of this compound serves as a central scaffold, and modifications to this unit can have a profound impact on the compound's biological activity. These modifications can include altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heterocyclic systems, or modifying the amide linker itself.

Studies on various benzamide-containing compounds have demonstrated the significance of the benzamide moiety for binding affinity. acs.org For example, in a series of SARS-CoV protease inhibitors, replacing the benzamide group with aliphatic groups of similar size and lipophilicity resulted in inactive compounds. acs.org This indicates that the rigid, planar structure and the hydrogen bonding capabilities of the benzamide group are often essential for interaction with the biological target.

Modifications to the substituents on the benzamide ring can fine-tune the electronic properties and steric profile of the molecule. For instance, in a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues, altering the position of the phenolic hydroxyl group on the salicylanilide (B1680751) core led to promising inhibitors of both acetyl- and butyrylcholinesterase. unair.ac.id The introduction of additional substituents or the replacement of existing ones can also modulate activity. In a study of farnesoid X receptor (FXR) antagonists, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group on a benzoate (B1203000) scaffold significantly improved potency. researchgate.net

The amide linker is also a critical point for modification. Bioisosteric replacement of the amide group with other functionalities such as thioamides, selenoamides, ureas, or sulfonamides has been explored in various benzamide series. wikipedia.org In a study on nematicidal benzamides, replacement with a thioamide or selenoamide maintained or even improved activity, while replacement with N-alkylamides or a sulfonamide resulted in a loss of activity. wikipedia.org This suggests that the hydrogen bonding capacity and electronic nature of the linker are crucial. Furthermore, modifications to the N-substituent, in this case the tert-butyl group, can also dramatically affect activity. Replacing the N-tert-butyl group with other alkyl or cyclic groups would alter the steric bulk and lipophilicity, which in turn would influence binding and pharmacokinetic properties. For example, in a series of aminobutyl-benzamides, constraining the nitrogen of the amine portion within a ring system was found to be key for high sigma-2 receptor binding affinity. longdom.org

The following table summarizes the impact of various modifications on the benzamide core and related structures based on findings from the literature.

| Modification Type | Example | Impact on Activity | Reference |

| Ring Substitution | Change in position of hydroxyl group on salicylanilide | Improved cholinesterase inhibition | unair.ac.id |

| Replacement of 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl | Improved FXR antagonistic potency | researchgate.net | |

| Amide Bioisosteres | Thioamide or selenoamide replacement | Maintained or improved nematicidal activity | wikipedia.org |

| N-alkylamide or sulfonamide replacement | Loss of nematicidal activity | wikipedia.org | |

| N-Substituent | Constraining amine in a cyclic system | Key for high sigma-2 receptor affinity | longdom.org |

Elucidation of Essential Structural Parameters for Functional Activity

Based on the structure-activity relationships discussed in the previous sections, several essential structural parameters for the functional activity of this compound and its analogs can be elucidated. These parameters relate to the molecule's size, shape, electronic properties, and hydrogen bonding capacity.

A key feature is the presence of a lipophilic, electron-withdrawing group on the benzamide ring, exemplified by the trifluoromethyl group. This group is crucial for enhancing properties such as metabolic stability and membrane permeability. researchgate.net The electron-withdrawing nature of this substituent also influences the electronic distribution of the entire molecule, which can be critical for binding to the target. acs.org

The benzamide core itself is a critical structural element. Its rigid and planar nature, along with the hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide group, are often essential for anchoring the molecule within a binding site. acs.orgwikipedia.org The ability to form hydrogen bonds is a recurring theme in the SAR of benzamides. nih.gov

The following table outlines the essential structural parameters and their likely contribution to the functional activity of this compound.

| Structural Parameter | Likely Contribution to Activity |

| Trifluoromethyl Group | Enhances lipophilicity, metabolic stability, and can participate in specific binding interactions. researchgate.net |

| tert-Butyl Group | Provides steric bulk for hydrophobic interactions and metabolic shielding. scirp.org |

| Benzamide Core | Provides a rigid scaffold and essential hydrogen bonding groups (N-H and C=O). acs.orgwikipedia.org |

| Overall Lipophilicity | Influences membrane permeability and access to the biological target. |

| Molecular Shape & Conformation | Dictates the fit within the binding site of the biological target. researchgate.netnih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key physicochemical properties that govern activity.

While a specific QSAR study for this compound was not identified, QSAR studies on related benzamide derivatives provide valuable insights into the types of molecular descriptors that are likely important for its biological activity. These studies often highlight the significance of hydrophobicity, electronic properties, and steric factors. nih.govnih.govlongdom.org

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.gov Additionally, hydrogen bond donating groups were found to positively contribute to the activity, while electron-withdrawing groups had a negative influence in that particular series. nih.gov

Another QSAR study on 6-methoxy benzamides as dopamine (B1211576) D2 receptor antagonists indicated that the presence of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position increased biological activity. longdom.org This study also confirmed that both steric and electrostatic interactions contribute to the compounds' binding affinity, with the major contribution arising from hydrophobic interactions. longdom.org

A QSAR model for bicyclo(aryl methyl) benzamides as GlyT1 inhibitors identified hydrogen bond donors, polarizability, surface tension, and stretch and torsion energies as important descriptors correlated with inhibitory activity. nih.gov

These findings from related benzamide classes suggest that a QSAR model for this compound and its analogs would likely be dependent on descriptors related to:

Hydrophobicity: Represented by parameters like logP, which would be influenced by both the tert-butyl and trifluoromethyl groups.

Electronic Properties: Such as electrostatic potential and dipole moment, significantly influenced by the trifluoromethyl group.

Steric Parameters: Describing the size and shape of the molecule, particularly the bulky tert-butyl group.

Hydrogen Bonding Capacity: Related to the amide N-H and C=O groups.

The development of a specific QSAR model for a series of this compound analogs would allow for the prediction of their biological activities and guide the design of new, more potent compounds.

Biological and Pharmacological Evaluation

In Vitro Biological Screening Methodologies

In vitro screening is the foundational step in drug discovery, providing a controlled environment to assess the biological effects of chemical compounds. For molecules like N-tert-butyl-3-(trifluoromethyl)benzamide, these methods range from large-scale automated screens to highly specific assays targeting individual cellular components.

High-Throughput Screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against specific biological targets. nih.gov This automated process utilizes miniaturized assays to generate vast amounts of data, identifying "hits" that can be developed into lead compounds. nih.gov While specific HTS campaigns for this compound are not detailed in the provided results, the technique is fundamental to discovering the activities of novel chemical entities, including various benzamide (B126) derivatives. nih.gov

The process is designed to move from a large number of compounds to a smaller, more focused set of promising candidates. nih.gov In recent years, the focus of HTS has shifted from merely increasing the quantity of screened compounds to enhancing the quality and physiological relevance of the assays. nih.gov This includes a trend towards more rigorous hit validation using orthogonal technologies and biophysical methods to ensure the reliability of the initial findings. nih.gov

Cell-based assays are indispensable tools for evaluating the biological effects of compounds within a cellular context, offering insights that biochemical assays alone cannot provide. nih.gov These assays are crucial for determining a compound's influence on cellular processes such as proliferation, viability, and cytotoxicity.

A common method is the MTT assay , which measures cell viability. For instance, the viability of cancer cell lines like rat F98 glioma and human U251-MG glioblastoma has been assessed using a similar MTS assay after treatment with benzamide-based HDAC inhibitors. nih.gov In such assays, cells are incubated with the test compound, and their survival rate is calculated relative to untreated controls. omicsonline.org The antiproliferative activity of ebselen (B1671040) analogs, including N-3-methylbutyl-benzisoselenazol-3(2H)-one, was determined against human epidermoid carcinoma cells (KB-3-1) using the MTT assay. mdpi.com Similarly, the cytotoxicity of N-benzyl-2,2,2-trifluoroacetamide was evaluated using this method. researchgate.net

These assays can be performed on traditional 2D monolayer cultures or more advanced 3D cell culture models, such as spheroids, which can better mimic the in vivo environment. nih.govomicsonline.org

Enzyme inhibition assays are specific in vitro tests designed to determine a compound's ability to interfere with the activity of a particular enzyme. These assays are fundamental in understanding the mechanism of action of a potential drug. Benzamide derivatives have been investigated for their effects on various enzymes.

For example, certain anti-inflammatory benzamide derivatives have been shown to inhibit the Protein Kinase C (PKC)-dependent pathway. psu.edu One such pyridinyl-benzamide derivative, JM34, was found to inhibit the phosphorylation of Erk2, a downstream target in the PKC pathway, without directly inhibiting PKC activity itself. psu.edu Other studies on novel N-phenylcarbamothioylbenzamides demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key process in inflammation. nih.gov

Furthermore, a related trifluoromethyl-benzamide compound, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), has been identified as an antagonist for the trace amine-associated receptor 1 (TAAR1), highlighting the diverse enzymatic and receptor targets of this chemical class. nih.gov

Broad Spectrum of Biological Activities

The benzamide scaffold, particularly when substituted with moieties like a trifluoromethyl group, is associated with a wide range of biological activities. Research into this compound and analogous structures has uncovered significant potential in antimicrobial and anti-inflammatory applications.

Derivatives of benzamide have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity: Several studies have highlighted the potent antibacterial properties of trifluoromethyl-substituted compounds. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, for example, are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The tert-butyl substituted version of these pyrazoles showed significant activity, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL. nih.gov Similarly, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides exhibit potent activity against MRSA, with some bactericidal analogs achieving MIC values as low as 0.06 μg/mL against linezolid-resistant strains. nih.gov These compounds were also effective against vancomycin-resistant Enterococcus (VRE). nih.gov

Antifungal Activity: The antifungal potential of this chemical class is also well-documented. Novel benzamide derivatives containing a triazole moiety have been synthesized and tested against various phytopathogenic fungi. researchgate.net Interestingly, one study noted that the introduction of a CF3 group could decrease the antifungal activity in certain derivatives. researchgate.net A synthetic thiourea (B124793) derivative, N-(butylcarbamothioyl) benzamide, exhibited fungistatic activity against Cryptococcus neoformans, with MICs ranging from 31.25 to 62.5 μg/mL. nih.gov Other research on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties also showed fairly potent antifungal activities against plant pathogens like C. lagenarium and B. cinerea. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound Class | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (inc. MRSA) | MIC as low as 1.56 µg/mL | nih.gov |

| (1,3,4-oxadiazol-2-yl)benzamides | MRSA, VRE | MIC as low as 0.06 µg/mL | nih.gov |

| N-(butylcarbamothioyl) benzamide | Cryptococcus neoformans | MIC: 31.25-62.5 µg/mL | nih.gov |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | MIC: 15.62 µg/mL | researchgate.net |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamates | S. aureus | MIC: 6.25 µg/mL | researchgate.net |

Benzamides are recognized for their potent anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways. nih.gov

Research has shown that certain N-substituted benzamides can produce a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-alpha) production. nih.gov This anti-inflammatory effect is believed to be regulated by the inhibition of the transcription factor NF-kappaB, which plays a central role in the inflammatory response. nih.gov

Other novel benzamide derivatives have been found to exhibit significant anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema test. nih.govhilarispublisher.com For instance, some N-phenylcarbamothioylbenzamides showed more potent activity than the reference drug indomethacin (B1671933) and were found to be potent inhibitors of prostaglandin E2 (PGE2) synthesis. nih.gov Further mechanistic studies revealed that some pyridinyl-benzamide derivatives inhibit the PKC-dependent pathway of Erk2 phosphorylation, which is involved in the activation of phospholipase A2 and the subsequent release of arachidonic acid metabolites, key mediators of inflammation. psu.edu

Interactive Table: Anti-inflammatory Mechanisms of Benzamide Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-substituted benzamides (e.g., metoclopramide) | Inhibition of NF-kappaB and TNF-alpha | Dose-dependent inhibition of TNF-alpha production in mice. | nih.gov |

| N-phenylcarbamothioylbenzamides | Inhibition of Prostaglandin E2 (PGE2) synthesis | Significantly higher anti-inflammatory activity than indomethacin. | nih.gov |

| Pyridinyl-benzamide derivative (JM34) | Inhibition of PKC-dependent Erk2 phosphorylation | Inhibited release of arachidonate (B1239269) metabolites from activated macrophages. | psu.edu |

| N-Pyrazolyl Benzamide Derivatives | Carrageenan-induced paw edema model | Several derivatives showed consistently good anti-inflammatory activity. | hilarispublisher.com |

Anticancer Activity and Cell Proliferation Modulation

While extensive research has been conducted on the anticancer properties of benzamide derivatives, specific data on the standalone compound this compound is limited in publicly available literature. However, the structural motif of a trifluoromethyl group on the benzamide scaffold is a recurring feature in compounds designed and evaluated for their anticancer potential. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can be advantageous for drug candidates.

Research into related compounds indicates that the presence of a trifluoromethyl group can be a key determinant for potent anticancer activity. For instance, derivatives of 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide have been reported as selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. In these studies, the trifluoromethyl derivative demonstrated the most potent activity against these isoforms, with Ki values of 10.9 and 6.7 nM, respectively.

Furthermore, docking studies on compounds with similar structures have suggested a mechanism of action involving the inhibition of protein kinases. The ability of these molecules to fit into the ATP pocket of kinases could lead to effective inhibition of signaling pathways crucial for cancer cell proliferation. For example, 3-(Trifluoromethyl)benzamide (B157546) has shown inhibitory activity against platelet-derived growth factor receptor alpha (PDGFRα).

Antiparasitic and Antiplasmodial Activity

The antiparasitic activity of this compound has been evaluated, particularly against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. In one study, the compound was assessed for its in vitro antileishmanial activity.

The research demonstrated that this compound exhibited activity against the promastigote stage of L. major. While the specific IC50 value was not detailed in the available summary, its activity was part of a broader investigation into a series of benzamide derivatives.

Information regarding the antiplasmodial activity of this compound against Plasmodium species, the causative agents of malaria, is not prominently featured in the reviewed literature.

Anticonvulsant and Analgesic Properties

Specific studies detailing the anticonvulsant and analgesic properties of this compound are not prevalent in the scientific literature. However, the broader class of benzamide derivatives has been a subject of interest for these therapeutic areas. Benzamides and related structures, such as benzothiazole-benzamides, have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents.

For instance, a series of benzothiazole-benzamides demonstrated promising analgesic activity in thermal stimulus tests in mice. Several compounds in this series showed highly significant analgesic effects when compared to the standard drug, diclofenac. While these findings are for related but structurally distinct molecules, they highlight the potential of the benzamide scaffold in the development of new analgesic and anticonvulsant drugs.

Antioxidant Activity

There is a lack of specific studies in the reviewed scientific literature that have evaluated the antioxidant activity of this compound.

Pharmacokinetic and Physicochemical Characterization

Log P and Log D Parameters

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the lipophilicity has been a consideration in studies evaluating its biological activity.

In the context of its evaluation as an antileishmanial agent, the Log P value of this compound was of interest. While the specific experimentally determined value is not provided in the available summaries, the general class of benzamides has been a focus of such physicochemical characterization.

There is no specific information available in the reviewed literature regarding the Log D (distribution coefficient at a specific pH) of this compound.

Passive Permeability

The ability of a compound to passively diffuse across biological membranes is a key factor in its oral bioavailability. This property is often assessed using in vitro models such as the Caco-2 cell permeability assay.

Specific data from passive permeability assays for this compound are not available in the reviewed literature. However, the Log P value is often used as a surrogate measure to predict passive permeability, with an optimal range generally considered for drug-like molecules.

Metabolic Stability (e.g., CYP Inhibition)

The tert-butyl group, with its abundance of sp3 hybridized C-H bonds, is a common site for enzymatic hydroxylation, leading to the formation of an alcohol metabolite. nih.gov This initial oxidative step can be a major pathway for clearance of the compound from the body. Research on various molecules containing a tert-butyl group has consistently highlighted this potential for metabolic lability. nih.gov For instance, studies on other compounds have shown that replacement of the tert-butyl group with more metabolically robust alternatives, such as a trifluoromethylcyclopropyl group, can significantly enhance metabolic stability. nih.gov

Druglikeness Assessment

The "druglikeness" of a compound is a qualitative concept used in drug discovery to assess its potential to be an orally active drug with acceptable pharmacokinetic properties. This assessment is often guided by a set of empirical rules, most notably Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

To evaluate the druglikeness of this compound, its key physicochemical properties can be calculated based on its chemical structure. A similar compound, N-[3-(tert-butylamino)propyl]-3-(trifluoromethyl)benzamide, has computed properties available in public databases which can provide some context. nih.gov For this compound itself, the calculated parameters relevant to Lipinski's Rule of Five are presented in the table below.

Table 1: Calculated Physicochemical Properties and Druglikeness Assessment of this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 245.24 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~2.9 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on these calculated parameters, this compound adheres to all of Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its estimated lipophilicity (LogP) is within the acceptable range, and it has a low number of hydrogen bond donors and acceptors. These characteristics suggest that the compound is likely to have good oral bioavailability and membrane permeability, which are desirable properties for a drug candidate.

Mechanistic Studies of Biological Activity

Structural Basis of Ligand-Target Interactions

X-ray Cocrystal Structure Analysis

A comprehensive search of crystallographic databases and scientific literature yielded no X-ray cocrystal structures of N-tert-butyl-3-(trifluoromethyl)benzamide in complex with a biological target. Such analyses are crucial for understanding the precise binding mode of a ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern its affinity and specificity for a target protein. The absence of this data precludes a detailed discussion of its binding orientation at a molecular level.

Mutagenesis Studies for Binding Site Characterization

Similarly, there are no published mutagenesis studies involving this compound. These studies are instrumental in identifying the specific amino acid residues within a protein's binding pocket that are critical for ligand recognition and binding. By systematically mutating residues and observing the impact on binding affinity or functional activity, researchers can map the energetic "hotspots" of the ligand-target interface. Without such studies, the key residues responsible for interacting with this compound remain unknown.

Ultrastructural Studies of Cellular Effects (e.g., SEM, TEM)

No studies utilizing electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to investigate the cellular effects of this compound have been found. These methods provide high-resolution images of cell morphology and internal structures, offering valuable insights into how a compound might affect cellular processes, integrity, and organelle structure. The lack of such research means there is no information on the potential morphological changes induced by this compound at the subcellular level.

Medicinal Chemistry Applications and Drug Discovery

Lead Compound Identification and Optimization

In the initial stages of drug discovery, identifying a "lead compound"—a chemical that has pharmacological or biological activity but may have suboptimal characteristics—is a critical step. N-tert-butyl-3-(trifluoromethyl)benzamide has been identified as a valuable starting point or building block in this process. The presence of the trifluoromethyl group is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of a molecule.

Development of Novel Therapeutic Agents

The structural features of this compound and its derivatives make them promising candidates for the development of new drugs across various therapeutic areas.

Applications in Specific Disease Areas (e.g., Cancer, Infectious Diseases, CNS Disorders)

The benzamide (B126) functional group is a common feature in many approved drugs, and its derivatives have shown a wide range of biological activities. The incorporation of a trifluoromethyl group can often enhance a compound's potential as a therapeutic agent.

Cancer: While specific research on this compound in cancer is not extensively detailed in the provided results, related benzamide structures have been investigated as anticancer agents. For example, benzamide-based radiotracers have been developed for imaging histone deacetylases (HDACs), which are important targets in oncology. The core structure of this compound could serve as a foundation for designing novel HDAC inhibitors or other anticancer compounds.

Infectious Diseases: The development of new agents to combat infectious diseases is a global health priority. The chemical properties of fluorinated compounds like this compound make them attractive for developing new anti-infective drugs.

Central Nervous System (CNS) Disorders: Compounds containing trifluoromethyl groups have been explored for their potential in treating CNS disorders. For example, derivatives of 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been identified as potent allosteric modulators of GABAA receptors, which are implicated in anxiety. This suggests that the trifluoromethylphenyl moiety present in this compound could be a key pharmacophore for CNS-active compounds.

Repurposing of Benzamide Derivatives